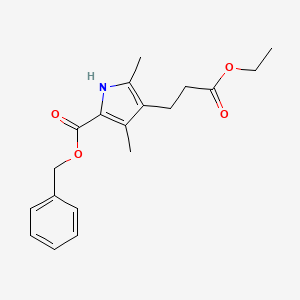
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by the presence of a bromobenzoyl group, a tert-butyl group, and an indolizinecarboxylate moiety
Vorbereitungsmethoden
The synthesis of Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate typically involves multiple steps. One common synthetic route includes the halogenation of 7-(4-bromobenzoyl) indole in the presence of an acid to obtain the desired compound . The reaction conditions often involve the use of tetrahydrofuran as a solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group plays a crucial role in binding to these targets, while the indolizinecarboxylate moiety may facilitate the compound’s entry into cells. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate can be compared with other similar compounds such as:
Ethyl (4-bromobenzoyl)acetate: This compound shares the bromobenzoyl group but differs in the rest of its structure.
Ethyl 4-bromobenzoate: Another similar compound with a simpler structure.
The uniqueness of this compound lies in its indolizinecarboxylate moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
853329-44-9 |
|---|---|
Molekularformel |
C22H22BrNO3 |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
ethyl 3-(4-bromobenzoyl)-7-tert-butylindolizine-1-carboxylate |
InChI |
InChI=1S/C22H22BrNO3/c1-5-27-21(26)17-13-19(20(25)14-6-8-16(23)9-7-14)24-11-10-15(12-18(17)24)22(2,3)4/h6-13H,5H2,1-4H3 |
InChI-Schlüssel |
IMJLOMHLFAISJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)
![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)




![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)
